2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide
Description
The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazolidinone core substituted with a 4-chlorophenyl group and a methyl group. The acetamide moiety is further functionalized with a 2-methyl-4-nitrophenyl substituent.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O5/c1-11-9-14(23(26)27)7-8-15(11)20-16(24)10-17-22(18(25)21(2)28-17)13-5-3-12(19)4-6-13/h3-9,17H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRJEWQGRHQDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2N(C(=O)N(O2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide belongs to the class of oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The structural formula of the compound is as follows:
- Molecular Formula : C16H16ClN3O3
- Molecular Weight : 345.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This inhibition leads to the accumulation of acetylated histones and subsequent activation of tumor suppressor genes.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| HeLa | 10.38 | HDAC inhibition leading to cell cycle arrest |
| A549 | 12.50 | Increased expression of pro-apoptotic proteins |
| CaCo-2 | 20.00 | Disruption of DNA duplication machinery |
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Candida albicans | 15.0 |
Case Studies
- MCF-7 Cell Line Study : In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with the compound resulted in a significant increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis indicated a marked increase in cells arrested at the G0/G1 phase after treatment.
- HDAC Inhibition Study : A study focused on HDAC inhibition showed that the compound effectively reduced HDAC activity in HeLa cells, leading to increased acetylation of histones and expression of genes involved in apoptosis.
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its 1,2,4-oxadiazolidinone core, which distinguishes it from thiazolidinone or imidazolidinone-based analogs. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural Comparison of the Target Compound with Analogues
Physicochemical and Electronic Properties
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may confer higher lipophilicity than fluorophenyl analogs (), affecting membrane permeability .
- Oxadiazolidinone Core: The 1,2,4-oxadiazolidinone ring offers rigidity and hydrogen-bonding capacity, contrasting with the sulfur-containing thiazolidinones (–6), which may exhibit different metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
